molecular formula C18H28N2O6S B578329 (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1253789-88-6

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B578329
CAS No.: 1253789-88-6
M. Wt: 400.49
InChI Key: XDKXOJBTCIHJIK-JSGCOSHPSA-N
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Description

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine ring substituted with an amino group, a tert-butyl ester, and a sulfonylmethyl group attached to a dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and 2,5-dimethoxybenzenesulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, bases like triethylamine or sodium hydride, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sulfonylmethyl moiety.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products will vary based on the substituent introduced to the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with sulfonyl-containing substrates.

    Protein Modification: Can be used to modify proteins through sulfonylation reactions.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring and tert-butyl ester provide structural stability and influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenyl)methyl)pyrrolidine-1-carboxylate:

    (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, affecting its steric and electronic properties.

Uniqueness

The presence of both the sulfonylmethyl group and the dimethoxyphenyl moiety in (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate provides unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKXOJBTCIHJIK-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679935
Record name tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-88-6
Record name tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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